molecular formula C8H13N3O B1465720 2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol CAS No. 1249790-46-2

2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol

Cat. No.: B1465720
CAS No.: 1249790-46-2
M. Wt: 167.21 g/mol
InChI Key: GEOMDWPONYAHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

Target of Action

It’s known that similar pyrimidinamine derivatives have shown fungicidal activity , suggesting that the compound may target certain enzymes or proteins essential for fungal growth and reproduction.

Result of Action

Based on the fungicidal activity of similar compounds , it can be inferred that the compound may lead to the disruption of energy production in fungal cells, leading to their death.

Future Directions

The development of new agrochemicals, including pyrimidinamine derivatives, is a hot topic in the pesticide field . With the increasing evolution of pesticide resistance, these compounds are considered promising due to their outstanding activity and unique mode of action .

Biochemical Analysis

Biochemical Properties

2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as in dark places and inert atmospheres at low temperatures. Its degradation over time can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects are crucial for determining the compound’s safe and effective dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites in cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall function and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within cells. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol typically involves the reaction of 6-ethylpyrimidin-4-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the nucleophile

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones

Comparison with Similar Compounds

2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol can be compared with other similar compounds, such as:

    2-Amino-6-ethylpyrimidin-4-ol: Similar in structure but lacks the ethan-1-ol moiety, which may result in different chemical and biological properties.

    2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethan-1-ol: Contains additional phenyl groups, which may enhance its interactions with certain molecular targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(6-ethylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-2-7-5-8(9-3-4-12)11-6-10-7/h5-6,12H,2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOMDWPONYAHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.